Barium thiosulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35112-53-9 |

|---|---|

Molecular Formula |

BaH2O3S2 |

Molecular Weight |

251.5 g/mol |

IUPAC Name |

barium(2+);dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Ba.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

XCZBFCHJJROFFY-UHFFFAOYSA-N |

SMILES |

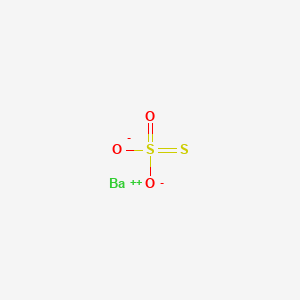

[O-]S(=O)(=S)[O-].[Ba+2] |

Canonical SMILES |

OS(=O)(=S)O.[Ba] |

Other CAS No. |

35112-53-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Barium Thiosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 35112-53-9

This technical guide provides an in-depth overview of barium thiosulfate (B1220275), a compound with diverse applications in research and potential, though less explored, avenues in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores the biological significance of its constituent ions, offering insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Barium thiosulfate (BaS₂O₃) is an inorganic salt that primarily exists as a white crystalline monohydrate (BaS₂O₃·H₂O).[1] It is characterized by its low solubility in water and insolubility in ethanol (B145695).[1] The compound is known to be toxic, a characteristic of soluble barium compounds.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 35112-53-9 | [3][4] |

| Molecular Formula | BaS₂O₃ | [3] |

| Molecular Weight | 249.46 g/mol | [3][] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 0.25 g / 100 mL at 15°C | [1] |

| Decomposition Temperature | Decomposes at approximately 228°C to form barium sulfate (B86663), sulfur, and sulfur dioxide. Loses water of hydration at 110°C. | [1] |

| Density | 3.45 g/cm³ | [6] |

Experimental Protocols

Synthesis of this compound Monohydrate

A common and straightforward method for the laboratory synthesis of this compound monohydrate is through a precipitation reaction involving a soluble barium salt and a soluble thiosulfate salt.[7]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Distilled water

-

95% Ethanol

-

Beakers

-

Stirring rod or magnetic stirrer

-

Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

-

Filter paper

Procedure:

-

Prepare a solution of barium chloride by dissolving 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.[8]

-

In a separate beaker, prepare a solution of sodium thiosulfate by dissolving 35.5 g of sodium thiosulfate pentahydrate in it.[8]

-

Slowly add the sodium thiosulfate solution to the barium chloride solution while continuously stirring. A white precipitate of this compound monohydrate will form immediately.[8]

-

Continue stirring the mixture for a few minutes to ensure the reaction goes to completion.[8]

-

Set up the suction filtration apparatus.

-

Filter the precipitate under suction and wash it three times with 20 mL portions of ice-cold water to remove soluble impurities like sodium chloride.[8]

-

Finally, wash the precipitate with a similar portion of 95% ethanol to aid in drying.[8]

-

Dry the collected this compound monohydrate in air. The expected yield is approximately 95%.[8]

Purity Assessment

The purity of the synthesized this compound can be assessed using several analytical techniques:

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the compound.[7]

-

Thermogravimetric Analysis (TGA): To determine the water of hydration content and the decomposition temperature.[7]

-

Iodometric Titration: This classical chemical method can be used to quantify the thiosulfate content, thereby assessing the purity.[7]

Biological Significance and Potential Signaling Pathways

While this compound itself is not directly implicated in specific signaling pathways, its constituent ions, barium (Ba²⁺) and thiosulfate (S₂O₃²⁻), have distinct and important biological roles. Understanding these individual contributions is crucial for assessing the compound's potential biological effects and therapeutic applications.

The Role of the Thiosulfate Anion

The thiosulfate anion is a key player in sulfur metabolism and cellular redox homeostasis, primarily through the action of the mitochondrial enzyme thiosulfate sulfurtransferase (TST), also known as rhodanese.[9][10] TST catalyzes the transfer of a sulfur atom from thiosulfate to various acceptors, influencing several critical cellular processes.[11]

Dysregulation of TST has been linked to various pathologies, including metabolic disorders, neurological diseases, and cardiovascular conditions, highlighting its potential as a therapeutic target.[11] Sodium thiosulfate is an FDA-approved drug that has demonstrated antioxidant and anti-inflammatory effects in preclinical models.[11]

The Role of the Barium Cation

The barium cation (Ba²⁺) is known to interact with and block various types of potassium (K⁺) channels, and it can also permeate and interact with calcium (Ca²⁺) channels.[12][13][14] These interactions can have significant effects on excitable cells like neurons and muscle cells.

The ability of barium to substitute for calcium in some cellular processes, such as triggering neurotransmitter release, but not others, makes it a useful tool for dissecting calcium-dependent signaling pathways in research.[15]

Applications in Research and Drug Development

Current Research Applications

This compound has established applications in several areas of scientific research:

-

Analytical Chemistry: Used as a precipitating agent for the determination of sulfate and certain heavy metals.

-

Radiochemistry: Employed in the separation of radioactive isotopes, particularly barium and radium.

Potential in Drug Development

While direct applications of this compound in drug development are not well-documented, its properties and those of its constituent ions suggest potential areas for exploration:

-

Contrast Agents: Barium sulfate is a well-known X-ray contrast agent.[16] this compound's insolubility and high barium content could make it a candidate for similar applications, potentially with different pharmacokinetic properties. Research into barium-based contrast agents for micro-CT imaging is ongoing.[17][18]

-

Drug Delivery: The development of barium sulfate nanoparticles for drug delivery is an active area of research.[19] The thiosulfate moiety could potentially be functionalized to attach therapeutic molecules, creating a theranostic agent.

-

Modulation of Ion Channels: Given the well-established effects of barium ions on potassium and calcium channels, this compound could serve as a starting point for developing novel ion channel modulators. However, its toxicity would need to be carefully managed, likely through formulation strategies that control the release of barium ions.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled.[4] As with all soluble barium compounds, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[2] In case of contact with skin, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a compound with well-defined chemical and physical properties and established synthesis protocols. While its current applications are primarily in analytical and radiochemistry, a deeper understanding of the distinct biological roles of the barium and thiosulfate ions opens up intriguing possibilities for its use in biomedical research and drug development. Further investigation into its biocompatibility, formulation into nanoparticles, and targeted delivery could unlock its potential as a contrast agent, a component of drug delivery systems, or a tool for studying ion channel function. This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this compound.

References

- 1. This compound | 35112-53-9 [chemicalbook.com]

- 2. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | BaO3S2 | CID 169663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. This compound | 35112-53-9 | Benchchem [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the role of thiosulfate sulfurtransferase in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiosulphate sulfurtransferase: Biological roles and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Barium ions selectively activate BK channels via the Ca2+-bowl site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Both barium and calcium activate neuronal potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effect of replacing calcium ions with barium ions in studies of the inward currents of mammalian neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Barium distinguishes separate calcium targets for synthesis and secretion of peptides in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. appliedradiology.org [appliedradiology.org]

- 17. Development of barium-based low viscosity contrast agents for micro CT vascular casting: Application to 3D visualization of the adult mouse cerebrovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of barium-based low viscosity contrast agents for micro CT vascular casting: Application to 3D visualization of the adult mouse cerebrovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Barium Thiosulfate

This guide provides a comprehensive overview of the core chemical properties of barium thiosulfate (B1220275), tailored for researchers, scientists, and professionals in drug development. The document details the compound's physical and chemical characteristics, synthesis protocols, and key reactions, presenting quantitative data in accessible tables and illustrating processes with clear diagrams.

Core Chemical and Physical Properties

Barium thiosulfate, with the chemical formula BaS₂O₃, is an inorganic compound that typically exists as a white crystalline powder.[1] It is most commonly found in its monohydrate form, BaS₂O₃·H₂O.[1] The compound is known for its low solubility in water and is insoluble in ethanol.[1][2] Due to the presence of barium, it is classified as a toxic substance and requires careful handling.[2][3]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | BaS₂O₃ | [1] |

| Molecular Weight | ~249.46 g/mol | [1][3] |

| Appearance | White crystalline powder | [1][3] |

| Density | ~3.45 g/cm³ | [3][4][5] |

| Solubility in Water | ~0.25 g/100 mL at 15°C | [1][2][3] |

| 0.21 g/100 g at 18.5°C | [6] | |

| 0.220 g/100g H₂O | [7] | |

| Solubility in Alcohol | Insoluble | [1][2] |

| Decomposition Temp. | Loses water of hydration at 110°C | [1][2] |

| Decomposes at ~220-228°C | [1][2][6] | |

| Crystal Structure | Orthorhombic (for monohydrate) | [3] |

| Space Group | Pnma (for monohydrate) | [3] |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound is through a precipitation reaction in an aqueous solution.[3][8] This process leverages the compound's low solubility to drive the reaction to completion.

A standard laboratory procedure for the synthesis of this compound monohydrate involves the reaction of barium chloride with sodium thiosulfate.[3][9][10]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Distilled water

Procedure:

-

Prepare a solution of barium chloride by dissolving 35 g of barium chloride dihydrate in 100 mL of distilled water.[11]

-

In a separate container, prepare a solution of sodium thiosulfate.

-

Add 35.5 g of solid sodium thiosulfate pentahydrate to the barium chloride solution.[11]

-

Stir the mixture continuously until all the sodium thiosulfate has dissolved. The formation of a white crystalline precipitate of this compound monohydrate will be observed.[3][8]

-

Collect the precipitate by filtration.

-

Wash the collected precipitate with chilled water to remove soluble impurities, primarily sodium chloride.[2]

-

Dry the purified this compound in air at a temperature of 40°C.[2]

Alternative precursors for the barium salt can include barium hydroxide (B78521) or barium nitrate, which may be selected to optimize for specific characteristics such as purity or reaction rate.[3]

Chemical Reactions and Decomposition

This compound participates in several key chemical reactions, including oxidation, reduction, and decomposition upon heating.

When heated, this compound monohydrate first loses its water of hydration at approximately 110°C.[1][2] Upon further heating to around 220-228°C, the anhydrous compound decomposes to yield barium sulfate (B86663) (BaSO₄), elemental sulfur (S), and sulfur dioxide (SO₂).[1][2]

-

Oxidation: this compound can be oxidized by strong oxidizing agents, such as hydrogen peroxide or chlorine. This reaction produces barium sulfate and sulfur dioxide.[3][8]

-

Reduction: Under reducing conditions, for example by heating with a carbon source like coke at high temperatures (e.g., 1000°C), this compound can be reduced to barium sulfide (B99878) (BaS).[3][12]

This compound reacts with strong acids, such as hydrochloric acid (HCl), to form the corresponding barium salt (e.g., barium chloride) and unstable thiosulfuric acid (H₂S₂O₃).[3][13] The thiosulfuric acid readily decomposes in the aqueous solution.

Safety and Handling

This compound is harmful if swallowed or inhaled.[2][14][15] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling the powder to avoid ingestion and inhalation.[15][16] It should be stored in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[15] As with all barium compounds, it should be handled with care due to its toxicity.

References

- 1. This compound | 35112-53-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 35112-53-9 [smolecule.com]

- 4. americanelements.com [americanelements.com]

- 5. 35112-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [chemister.ru]

- 7. This compound CAS#: 35112-53-9 [m.chemicalbook.com]

- 8. This compound | 35112-53-9 | Benchchem [benchchem.com]

- 9. This compound (BaS2O3)-Powder - FUNCMATER [funcmater.com]

- 10. Sodium thiosulphate on reaction with barium chloride forms white precipitate of [allen.in]

- 11. prepchem.com [prepchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. you-iggy.com [you-iggy.com]

- 14. This compound | BaO3S2 | CID 169663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide on the Thermal Decomposition of Barium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of barium thiosulfate (B1220275), with a focus on its decomposition temperature, pathways, and the analytical techniques used for its characterization. This information is critical for professionals in research and development who require a thorough understanding of the thermal stability and degradation profile of this compound.

Executive Summary

Barium thiosulfate (BaS₂O₃), particularly in its monohydrate form (BaS₂O₃·H₂O), is an inorganic compound with applications in various fields. Its thermal stability is a key parameter influencing its storage, handling, and use in formulations. This guide details the thermal decomposition process of this compound, which primarily occurs in two distinct stages: dehydration followed by the decomposition of the anhydrous salt. The decomposition temperature and the resulting products are crucial for understanding its chemical behavior under thermal stress.

Thermal Decomposition Profile

The thermal decomposition of this compound monohydrate is a multi-step process. The initial stage involves the loss of the water of hydration, followed by the decomposition of the anhydrous this compound at a higher temperature.

Dehydration

This compound monohydrate loses its water of hydration at approximately 110°C.[1][2] This endothermic process results in the formation of anhydrous this compound.

Decomposition of Anhydrous this compound

Upon further heating, the anhydrous this compound decomposes. The decomposition temperature is consistently reported to be in the range of 220°C to 228°C.[1][2]

Quantitative Decomposition Data

The following table summarizes the key temperature-related events in the thermal decomposition of this compound monohydrate.

| Thermal Event | Temperature Range (°C) | Compound State |

| Dehydration | ~110 | BaS₂O₃·H₂O → BaS₂O₃ + H₂O |

| Decomposition | 220 - 228 | BaS₂O₃ → Decomposition Products |

Decomposition Pathways

There are two primary pathways reported for the thermal decomposition of anhydrous this compound. The reaction conditions, such as atmosphere and heating rate, can influence which pathway is favored.

Pathway 1: Decomposition to Barium Sulfate (B86663), Sulfur, and Sulfur Dioxide

One proposed decomposition route results in the formation of barium sulfate (BaSO₄), elemental sulfur (S), and sulfur dioxide (SO₂).[1][2]

Pathway 2: Decomposition to Barium Sulfite (B76179) and Sulfur

An alternative pathway suggests that this compound decomposes to form barium sulfite (BaSO₃) and elemental sulfur (S).

The following diagram illustrates the logical flow of the decomposition process, including the two potential pathways for the anhydrous salt.

Experimental Protocols

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition profile of this compound monohydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Experimental Parameters:

-

Sample Preparation: A small amount of this compound monohydrate (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: The sample is heated from ambient temperature to a temperature above the final decomposition, for instance, up to 500°C.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of mass loss events. The DSC curve (heat flow vs. temperature) is used to identify endothermic and exothermic transitions corresponding to the mass loss events.

The following diagram outlines the general workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound monohydrate is a well-defined process characterized by an initial dehydration step around 110°C, followed by the decomposition of the anhydrous salt between 220°C and 228°C. The decomposition can proceed through at least two different pathways, yielding either barium sulfate, sulfur, and sulfur dioxide, or barium sulfite and sulfur. A thorough understanding of these thermal properties, obtained through techniques like TGA and DSC, is essential for the effective application and handling of this compound in research and industrial settings. Further studies utilizing techniques such as TGA coupled with mass spectrometry (TGA-MS) could provide more definitive insights into the gaseous products and the predominant decomposition pathway under specific conditions.

References

A Comprehensive Technical Guide to Barium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of barium thiosulfate (B1220275), with a focus on its molecular weight, physicochemical properties, synthesis, and analysis. The information is intended for researchers, scientists, and professionals in drug development who may utilize barium compounds or thiosulfate chemistry in their work.

Molecular Weight and Composition

The molecular weight of barium thiosulfate is dependent on its hydration state. The two most common forms are the anhydrous salt (BaS₂O₃) and the monohydrate (BaS₂O₃·H₂O).

Calculation of Molecular Weight

The molecular weight is calculated using the standard atomic weights of its constituent elements.

-

Barium (Ba): 137.327 g/mol

-

Sulfur (S): 32.065 g/mol

-

Oxygen (O): 15.999 g/mol

-

Hydrogen (H): 1.008 g/mol

Anhydrous this compound (BaS₂O₃):

Molecular Weight = (1 × Atomic Weight of Ba) + (2 × Atomic Weight of S) + (3 × Atomic Weight of O) Molecular Weight = (137.327) + (2 × 32.065) + (3 × 15.999) Molecular Weight = 137.327 + 64.130 + 47.997 Molecular Weight = 249.454 g/mol

This calculated value aligns with commercially available data, often cited as 249.46 g/mol or 249.5 g/mol .[1][2]

This compound Monohydrate (BaS₂O₃·H₂O):

Molecular Weight = Molecular Weight of BaS₂O₃ + Molecular Weight of H₂O Molecular Weight = 249.454 + (2 × 1.008) + (1 × 15.999) Molecular Weight = 249.454 + 2.016 + 15.999 Molecular Weight = 267.469 g/mol

The NIST WebBook lists the molecular weight for the monohydrate form as 267.470 g/mol .

Elemental Composition

The elemental composition of both the anhydrous and monohydrate forms of this compound is summarized in the table below.

| Property | Anhydrous this compound (BaS₂O₃) | This compound Monohydrate (BaS₂O₃·H₂O) |

| Molecular Formula | BaS₂O₃ | BaS₂O₃·H₂O |

| Molecular Weight | 249.454 g/mol | 267.469 g/mol |

| Barium (Ba) % | 55.05% | 51.34% |

| Sulfur (S) % | 25.71% | 23.99% |

| Oxygen (O) % | 19.24% | 23.92% |

| Water (H₂O) % | N/A | 6.74% |

Physicochemical and Structural Properties

This compound is a white, crystalline solid that is sparingly soluble in water and practically insoluble in ethanol.[1][3] Key properties are detailed in the tables below.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 35112-53-9 |

| Appearance | White crystalline powder |

| Solubility in Water | 0.21 g/100 g at 18.5°C |

| Decomposition Temp. | ~220°C (decomposes into barium sulfate, sulfur, and sulfur dioxide) |

| Hydrate Water Loss | The monohydrate loses its water of hydration at 110°C.[3] |

Crystallographic Data for this compound Monohydrate

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction.[4][5] It crystallizes in an orthorhombic system.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn (No. 60)[3][4] |

| Unit Cell Dimensions | a = 20.062 Å[4] |

| b = 7.192 Å[4] | |

| c = 7.386 Å[4] | |

| Formula Units (Z) | 8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantitative analysis of this compound.

Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound monohydrate via a precipitation reaction.

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Distilled water

-

95% Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Prepare a solution of barium chloride by dissolving 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.

-

In a separate beaker, add 35.5 g of solid sodium thiosulfate pentahydrate to the barium chloride solution.

-

Stir the mixture using a magnetic stirrer until all the sodium thiosulfate has dissolved. A white precipitate of this compound monohydrate will form.

-

Filter the precipitate by suction using a Buchner funnel and filter paper.

-

Wash the collected precipitate with three 20 mL portions of ice-cold distilled water.

-

Subsequently, wash the precipitate with a 20 mL portion of 95% ethanol.

-

Dry the resulting this compound monohydrate in air. The expected yield is approximately 95%.

Quantitative Analysis by Iodometric Titration

This protocol outlines a method for determining the purity of a this compound sample through iodometric titration. The thiosulfate anion reacts stoichiometrically with iodine.

Materials:

-

This compound sample

-

Standardized iodine (I₂) solution (e.g., 0.1 N)

-

Starch indicator solution (1%)

-

Deionized water

-

Burette, pipettes, and Erlenmeyer flasks

-

Analytical balance

Procedure:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water in an Erlenmeyer flask. Note that due to its low solubility, a suspension may be titrated, or a suitable solvent system may be required.

-

Fill a burette with the standardized iodine solution and record the initial volume.

-

Slowly titrate the this compound solution/suspension with the iodine solution while constantly swirling the flask. The solution will turn yellow as iodine is added.

-

As the endpoint approaches (the yellow color becomes faint), add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise until the blue-black color disappears, indicating that all the thiosulfate has reacted.

-

Record the final volume of the iodine solution used.

-

Calculate the amount of thiosulfate in the sample using the stoichiometry of the reaction: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and subsequent analysis of this compound monohydrate.

Caption: Synthesis and Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of Barium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of barium thiosulfate (B1220275) (BaS₂O₃). It is intended to serve as a technical resource, consolidating key data and methodologies relevant to the study and application of this inorganic compound.

Core Physical and Chemical Properties

Barium thiosulfate is an inorganic compound with the chemical formula BaS₂O₃.[1][2][3][4] It typically presents as a white, crystalline powder or colorless solid.[5][6][7][8] The compound is of interest in various fields, including analytical chemistry and the manufacturing of explosives and luminous paints.[1][8][9] Under standard crystallization conditions from aqueous solutions, it predominantly exists as a monohydrate (BaS₂O₃·H₂O).[1][9]

The fundamental physical properties of this compound are summarized in the table below. Data has been compiled from various sources, and values may represent the anhydrous or, more commonly, the monohydrate form as noted.

| Property | Value | Notes | Citations |

| Molecular Formula | BaS₂O₃ | Anhydrous | [2][4][10] |

| Molecular Weight | ~249.46 g/mol | Anhydrous | [1][4][5][10][11][12] |

| ~267.47 g/mol | Monohydrate (BaS₂O₃·H₂O) | [13] | |

| Appearance | White crystalline powder | [5][6][8][9][14] | |

| Density | 3.45 g/cm³ | [5][14][15] | |

| 3.5 g/cm³ | Monohydrate at 18°C | [7] | |

| Melting Point | Decomposes | See Section 3 for details | |

| Decomposition Temp. | ~220-228°C | Anhydrous decomposes ~220°C; Monohydrate ~228°C | [5][8][16] |

| Solubility in Water | Very slightly soluble | [9][10][14] | |

| 0.25 g / 100 mL | at 15°C | [1][8][9] | |

| 0.21 g / 100 g | at 18.5°C | [16] | |

| Solubility in Other Solvents | Insoluble in ethanol | [5][8][9][15] | |

| Solubility Product (Ksp) | pKsp: 4.79 | [5][15] |

Crystal Structure

The structural arrangement of atoms in solid-state this compound has been elucidated primarily through crystallographic investigations of its monohydrate form, BaS₂O₃·H₂O.

Single-crystal X-ray diffraction (SC-XRD) analysis has been the definitive technique for determining this three-dimensional structure.[1][17] The Pnma space group indicates a specific set of symmetry operations that define the arrangement of the barium ions, thiosulfate ions, and water molecules within the crystal lattice.

Thermal Stability and Decomposition

This compound is thermally unstable and decomposes upon heating. The monohydrate first undergoes dehydration before the decomposition of the anhydrous salt.

-

Dehydration : The water of hydration is lost at approximately 110°C.[8][9]

-

Decomposition : The anhydrous form decomposes at around 220-228°C.[5][8][9] The decomposition reaction yields barium sulfate (B86663) (BaSO₄), elemental sulfur (S), and sulfur dioxide (SO₂).[8][9]

Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for mapping these thermal events as a function of temperature.[17]

Experimental Methodologies

This section details the protocols for the synthesis and characterization of this compound.

The most common laboratory synthesis relies on a precipitation (or metathesis) reaction driven by the low solubility of this compound monohydrate.[1][17]

-

Reactant Preparation : Prepare separate aqueous solutions of a soluble barium salt and a soluble thiosulfate salt. A typical procedure involves dissolving 35 g of barium chloride dihydrate (BaCl₂·2H₂O) in 100 mL of distilled water.[18]

-

Precipitation : To the barium chloride solution, add 35.5 g of solid sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).[18] Stir the mixture continuously until the sodium thiosulfate has completely dissolved. The formation of a white, crystalline precipitate of this compound monohydrate will occur.[1][17][18]

-

Isolation : Filter the precipitate from the solution using suction filtration.[18]

-

Washing : To remove soluble impurities, wash the collected solid (filter cake) with several portions of ice-cold water, followed by a similar wash with 95% ethanol.[18]

-

Drying : Dry the final product in air at a low temperature (e.g., 40°C) to prevent premature decomposition.[8][9] The yield for this method is typically high, around 95%.[18]

-

Single-Crystal X-ray Diffraction (SC-XRD) : To determine the precise crystal structure, a suitable single crystal of BaS₂O₃·H₂O is grown and mounted on a goniometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector. Analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and atomic positions within the crystal lattice.[17]

-

Thermal Analysis (TGA/DSC) : To investigate thermal stability, a small, precisely weighed sample of this compound monohydrate is placed in a crucible within a thermogravimetric analyzer or differential scanning calorimeter. The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen). TGA measures the change in mass as a function of temperature, revealing the dehydration and decomposition steps. DSC measures the heat flow into or out of the sample relative to a reference, identifying the temperatures of endothermic (e.g., dehydration, decomposition) or exothermic events.[17]

Visualization of Property Relationships

The following diagram illustrates the logical connections between the fundamental and derived physical properties of this compound.

References

- 1. Buy this compound | 35112-53-9 [smolecule.com]

- 2. This compound | BaO3S2 | CID 169663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bangchemicals.com [bangchemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 35112-53-9 [m.chemicalbook.com]

- 6. Barium Thiosulphate Manufacturer, Barium Thiosulphate in Hyderabad, Telangana [mtchemtechindia.com]

- 7. you-iggy.com [you-iggy.com]

- 8. This compound | 35112-53-9 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [drugfuture.com]

- 11. 35112-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound 98 35112-53-9 [sigmaaldrich.com]

- 13. This compound [webbook.nist.gov]

- 14. americanelements.com [americanelements.com]

- 15. This compound | 35112-53-9 [amp.chemicalbook.com]

- 16. This compound [chemister.ru]

- 17. This compound | 35112-53-9 | Benchchem [benchchem.com]

- 18. prepchem.com [prepchem.com]

Barium thiosulfate synthesis reaction

An In-depth Technical Guide to the Synthesis of Barium Thiosulfate (B1220275)

This guide provides a comprehensive overview of the synthesis of barium thiosulfate (BaS₂O₃), intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the primary synthesis reaction, detailed experimental protocols, and key quantitative data.

Core Synthesis Reaction

The most prevalent and straightforward method for synthesizing this compound is through a direct precipitation or metathesis (ion exchange) reaction in an aqueous solution.[1] This method leverages the low solubility of this compound to drive the reaction to completion.

The primary reaction involves combining a solution of a soluble barium salt, typically barium chloride (BaCl₂), with a solution of a soluble thiosulfate salt, such as sodium thiosulfate (Na₂S₂O₃).[2][3] This results in the formation of a white crystalline precipitate of this compound monohydrate (BaS₂O₃·H₂O).[1][4]

The balanced chemical equation for this reaction is: BaCl₂ (aq) + Na₂S₂O₃ (aq) → BaS₂O₃ (s)↓ + 2NaCl (aq) [3][5]

Alternative methods, though less common, include the reaction of thiosulfuric acid with barium hydroxide (B78521) and solid-state reactions.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | BaS₂O₃ | [7][8] |

| Molecular Weight | 249.46 g/mol | [2][3][7] |

| Appearance | White crystalline powder | [2][3] |

| Density | 3.45 g/cm³ | [9] |

| Water Solubility | 0.25 g / 100 mL (at 15 °C) | [2][3][10] |

| 0.21 g / 100 g (at 18.5 °C) | [11] | |

| Solubility in Alcohol | Insoluble | [3][7] |

| Decomposition Temp. | Loses H₂O at 110 °C; Decomposes at ~220-228 °C | [3][9] |

Table 2: Example Laboratory Synthesis Parameters

| Parameter | Value | Source(s) |

| Reactants | ||

| Barium Chloride Dihydrate (BaCl₂·2H₂O) | 35.0 g | [4] |

| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | 35.5 g | [4] |

| Solvent | ||

| Distilled Water | 100 mL (for BaCl₂) | [4] |

| Process | ||

| Washing Solvents | Ice-cold water (3 x 20 mL), 95% alcohol | [4] |

| Result | ||

| Product Form | This compound Monohydrate (BaS₂O₃·H₂O) | [4] |

| Reported Yield | 95% | [4] |

Experimental Protocol: Precipitation Method

This section details a common laboratory procedure for the synthesis of this compound monohydrate via direct precipitation.[4]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Distilled water

-

95% Ethanol

-

Beakers

-

Stirring rod or magnetic stirrer

-

Suction filtration apparatus (e.g., Büchner funnel)

-

Filter paper

Procedure:

-

Prepare Reactant Solution: Dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker. Stir until the salt is completely dissolved.

-

Initiate Reaction: To the barium chloride solution, add 35.5 g of solid sodium thiosulfate pentahydrate.

-

Precipitation: Stir the mixture continuously. As the sodium thiosulfate dissolves, a white precipitate of this compound monohydrate will form.[4]

-

Filtration: Separate the precipitate from the solution using suction filtration.

-

Washing: Wash the collected precipitate on the filter with three 20 mL portions of ice-cold distilled water to remove soluble impurities like sodium chloride.[4] Follow this with a wash using a similar quantity of 95% alcohol to help displace the water.[4]

-

Drying: Dry the final product in the air to obtain pure this compound monohydrate.[4] The reported yield for this procedure is approximately 95%.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the precipitation method for synthesizing this compound.

Caption: Workflow for this compound synthesis via precipitation.

References

- 1. This compound | 35112-53-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 35112-53-9 [smolecule.com]

- 3. This compound | 35112-53-9 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 35112-53-9 [amp.chemicalbook.com]

- 6. you-iggy.com [you-iggy.com]

- 7. This compound [drugfuture.com]

- 8. This compound | BaO3S2 | CID 169663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 35112-53-9 [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound [chemister.ru]

Barium Thiosulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium thiosulfate (B1220275) (BaS₂O₃) is an inorganic compound notable for its limited solubility and specific chemical reactivity.[1] It primarily exists in its anhydrous form and as a monohydrate (BaS₂O₃·H₂O).[2][3] This technical guide provides an in-depth overview of barium thiosulfate, focusing on its chemical and physical properties, synthesis, reactivity, and applications relevant to scientific research.

Chemical and Physical Properties

This compound is a white, crystalline powder.[2][3] It is considered a toxic compound, and appropriate safety precautions should be taken during handling.[4][5]

Quantitative Data

The key quantitative properties of anhydrous this compound and its monohydrate are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | BaS₂O₃ | [6][7] |

| Molecular Weight | 249.46 g/mol | [6][7] |

| Appearance | White crystalline powder | [2][3] |

| CAS Number | 35112-53-9 | [6][7] |

Table 2: Properties of this compound Monohydrate

| Property | Value | Reference |

| Molecular Formula | BaS₂O₃·H₂O | [2] |

| Molecular Weight | 267.47 g/mol | [8] |

| CAS Number | 7787-40-8 | |

| Density | 3.45 g/cm³ | [3] |

| Decomposition Temperature | Decomposes at 220 °C | [3] |

Table 3: Solubility of this compound Monohydrate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 15 | 0.25 | [2][3] |

| 20 | 0.21 | [1] |

This compound is practically insoluble in ethanol (B145695), ether, acetone, carbon tetrachloride, and carbon disulfide.[9]

Synthesis of this compound Monohydrate

The most common laboratory synthesis of this compound monohydrate is through a precipitation reaction involving a soluble barium salt and a soluble thiosulfate salt.[10]

Experimental Protocol: Synthesis via Precipitation

This protocol describes the synthesis of this compound monohydrate from barium chloride dihydrate and sodium thiosulfate pentahydrate.

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Distilled water

-

95% Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker with stirring.

-

In a separate beaker, dissolve 35.5 g of sodium thiosulfate pentahydrate in a minimal amount of distilled water.

-

-

Precipitation:

-

Slowly add the sodium thiosulfate solution to the barium chloride solution while continuously stirring.

-

A white precipitate of this compound monohydrate will form immediately.

-

Continue stirring the mixture for a short period to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by suction filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with three 20 mL portions of ice-cold distilled water to remove soluble impurities such as sodium chloride.

-

Follow with a wash using a similar quantity of 95% ethanol to aid in drying.

-

-

Drying:

-

Dry the purified this compound monohydrate in air. The typical yield is around 95%.

-

Safety Precautions:

-

Barium compounds are toxic if ingested or inhaled.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle barium chloride and the resulting this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

-

Dispose of all waste containing barium in accordance with local regulations for hazardous waste.[5]

Synthesis Workflow Diagram

References

- 1. you-iggy.com [you-iggy.com]

- 2. This compound | 35112-53-9 [chemicalbook.com]

- 3. This compound CAS#: 35112-53-9 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | 35112-53-9 | Benchchem [benchchem.com]

Methodological & Application

Barium Thiosulfate Crystal Growth: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the synthesis of barium thiosulfate (B1220275) (BaS₂O₃) crystals, a compound of interest in various chemical and pharmaceutical applications. The following sections offer guidance on two primary crystal growth methods: direct precipitation and gel diffusion. These protocols are designed for researchers, scientists, and drug development professionals to achieve controlled and reproducible crystal growth.

Introduction

Barium thiosulfate is an inorganic salt that typically crystallizes as a monohydrate (BaS₂O₃·H₂O). The controlled growth of high-quality this compound crystals is crucial for various research and development applications, including in the manufacturing of specialized materials. This document outlines two effective methods for this compound crystal growth, detailing the necessary reagents, equipment, and procedures to control crystal morphology and size.

Crystal Growth by Direct Precipitation

Direct precipitation is a widely used method for the synthesis of this compound monohydrate due to its simplicity and rapid results. This method involves the reaction of aqueous solutions of a soluble barium salt and a soluble thiosulfate salt, leading to the precipitation of the sparingly soluble this compound.

Experimental Protocol

A standard protocol for the direct precipitation of this compound monohydrate is as follows:

-

Reagent Preparation:

-

Prepare a solution of barium chloride dihydrate (BaCl₂·2H₂O) in deionized water.

-

Prepare a solution of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in deionized water.

-

-

Precipitation:

-

To a solution of 35 g of barium chloride dihydrate in 100 ml of distilled water, add 35.5 g of solid sodium thiosulfate pentahydrate.[1]

-

Stir the mixture continuously until the sodium thiosulfate is completely dissolved. The formation of a white precipitate of this compound monohydrate will be observed.

-

-

Isolation and Purification:

-

Filter the precipitate by suction filtration.

-

Wash the collected crystals with three 20 ml portions of ice-cold water to remove soluble impurities.

-

Subsequently, wash the crystals with a similar volume of 95% ethanol.

-

Dry the purified this compound crystals in air. This process typically yields around 95% of the theoretical maximum.[1]

-

Influence of Reaction Parameters

The characteristics of the resulting this compound crystals can be influenced by several factors:

-

Concentration of Reactants: The concentration of the barium and thiosulfate ions in the solution affects the rate of nucleation and crystal growth. Higher concentrations can lead to faster precipitation and potentially smaller, less uniform crystals.

-

Temperature: Temperature influences the solubility of this compound and the kinetics of the reaction. While specific studies on this compound are limited, in related systems like barium sulfate (B86663), temperature can significantly affect crystal morphology.

-

pH of the Solution: The pH of the reaction medium can impact the stability of the thiosulfate ion and the surface charge of the forming crystals, thereby influencing their growth and aggregation. For instance, in barium sulfate precipitation, pH variations are known to alter crystal morphology and size.[2][3]

Quantitative Data

The following table summarizes the solubility of this compound in water at various temperatures, a critical parameter for controlling crystallization.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 18.5 | 0.21 |

Data sourced from various chemical handbooks.

Crystal Growth by Gel Diffusion

The gel diffusion method offers a way to grow larger and more well-defined crystals of sparingly soluble salts like this compound by controlling the rate of diffusion of the reactants. This technique minimizes convection and allows for slow, controlled crystal growth.

General Experimental Protocol (Adapted for this compound)

While a specific protocol for this compound is not widely documented, the following general procedure for growing crystals of sparingly soluble salts in a silica (B1680970) gel can be adapted:

-

Gel Preparation:

-

Prepare a solution of sodium metasilicate (B1246114) (Na₂SiO₃) in deionized water.

-

In a separate container, prepare a solution of one of the reactants, for example, a soluble thiosulfate salt like sodium thiosulfate.

-

Acidify the sodium metasilicate solution with an acid (e.g., acetic acid or hydrochloric acid) to a pH that allows for slow gelling. The reactant solution is incorporated into the gel medium before it sets.

-

Pour the mixture into a crystallization vessel (e.g., a U-tube or test tube) and allow it to set into a firm gel.

-

-

Crystal Growth:

-

Once the gel has set, carefully add a solution of the second reactant, a soluble barium salt such as barium chloride, on top of the gel.

-

The barium ions will slowly diffuse into the gel, reacting with the thiosulfate ions to form this compound crystals within the gel matrix over a period of days to weeks.

-

-

Isolation:

-

Once the crystals have grown to the desired size, they can be carefully extracted from the gel. The gel can be physically removed or dissolved using a suitable reagent that does not affect the crystals.

-

Factors Influencing Gel Growth

-

Gel Density and pH: The density and pH of the gel control the rate of diffusion of the reactants. A denser or lower pH gel will generally lead to a slower diffusion rate and potentially larger, more perfect crystals.

-

Concentration of Reactants: The concentration of the reactants in the gel and the overlying solution will determine the supersaturation level, which is a key driver for crystal nucleation and growth.

Characterization of this compound Crystals

The quality, structure, and morphology of the grown this compound crystals can be assessed using various analytical techniques:

-

X-Ray Diffraction (XRD): To confirm the crystalline phase and determine the crystal structure of the synthesized this compound monohydrate.

-

Scanning Electron Microscopy (SEM): To visualize the morphology, size, and surface features of the crystals.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration and the thermal stability of the crystals. This compound monohydrate is known to lose its water of hydration at around 110°C and decomposes at higher temperatures.[4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described crystal growth methods.

Conclusion

The methods described in these application notes provide robust and reproducible means for the synthesis of this compound crystals. The direct precipitation method is suitable for rapid production, while the gel diffusion method is recommended for growing larger, higher-quality crystals for specialized applications. Further optimization of the parameters discussed herein will enable researchers to tailor the crystal properties to their specific needs.

References

Application Notes and Protocols for Barium Thiosulfate in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of barium thiosulfate (B1220275) (BaS₂O₃) in analytical chemistry, offering detailed protocols for its application as a primary standard in iodometry and as a precipitating agent in gravimetric analysis.

Barium Thiosulfate as a Primary Standard in Iodometric Titration

Iodometric titrations are a cornerstone of volumetric analysis for the quantitative determination of oxidizing agents. In these methods, an excess of iodide is added to the analyte, which oxidizes the iodide to iodine. The liberated iodine is then titrated with a standard thiosulfate solution. While sodium thiosulfate is commonly used, this compound monohydrate serves as an excellent primary standard for the standardization of thiosulfate solutions due to its high purity and stability.[1]

Logical Relationship: Iodometric Titration

Caption: Logical flow of an iodometric titration using a thiosulfate standard.

Experimental Protocol: Standardization of a Sodium Thiosulfate Solution using this compound Monohydrate as a Primary Standard

This protocol outlines the steps for accurately determining the concentration of a sodium thiosulfate solution.

Materials:

-

This compound monohydrate (BaS₂O₃·H₂O), primary standard grade

-

Potassium iodate (B108269) (KIO₃), analytical grade

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), 1 M

-

Starch indicator solution (1% w/v)

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃) solution to be standardized (approx. 0.1 M)

-

Analytical balance

-

Volumetric flasks (100 mL, 250 mL)

-

Pipettes (25 mL)

-

Burette (50 mL)

-

Erlenmeyer flasks (250 mL)

Procedure:

-

Preparation of Primary Standard this compound Solution (0.1 N):

-

Accurately weigh approximately 6.68 g of this compound monohydrate.

-

Dissolve the weighed solid in deionized water and quantitatively transfer it to a 250 mL volumetric flask.

-

Make up the volume to the mark with deionized water and mix thoroughly.

-

Calculate the exact normality of the this compound solution.

-

-

Preparation of Iodine Solution:

-

Accurately weigh approximately 0.89 g of potassium iodate and dissolve it in deionized water in a 250 mL volumetric flask.

-

Make up the volume to the mark and mix well.

-

To a 250 mL Erlenmeyer flask, add 2 g of potassium iodide and 10 mL of 1 M sulfuric acid.

-

Pipette 25.00 mL of the potassium iodate solution into the Erlenmeyer flask. The solution will turn a deep brown color due to the liberation of iodine. IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

-

Titration:

-

Titrate the liberated iodine with the prepared this compound solution.

-

When the solution color fades to a pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise until the blue color disappears completely. This is the endpoint.

-

Record the volume of this compound solution used.

-

Repeat the titration at least two more times for accuracy. 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻

-

Data Presentation:

| Trial | Mass of BaS₂O₃·H₂O (g) | Volume of BaS₂O₃ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Titrant (mL) |

| 1 | 6.6815 | 250.0 | 0.10 | 24.95 | 24.85 |

| 2 | 6.6821 | 250.0 | 0.25 | 25.12 | 24.87 |

| 3 | 6.6818 | 250.0 | 0.15 | 25.03 | 24.88 |

(Note: The data in this table is illustrative and should be replaced with actual experimental data.)

Gravimetric Determination of Sulfate (B86663) using this compound

This compound can be used as a precipitating agent for the gravimetric determination of sulfate ions in a sample. The principle relies on the reaction of barium ions with sulfate ions to form insoluble barium sulfate (BaSO₄).

Experimental Workflow: Gravimetric Determination of Sulfate

Caption: Workflow for the gravimetric determination of sulfate.

Experimental Protocol: Gravimetric Determination of Sulfate in a Soluble Salt

This protocol details the procedure for determining the sulfate content in a soluble salt sample.

Materials:

-

Soluble sulfate sample

-

This compound (BaS₂O₃) solution (0.05 M)

-

Hydrochloric acid (HCl), concentrated

-

Silver nitrate (B79036) (AgNO₃) solution (0.1 M)

-

Deionized water

-

Ashless filter paper

-

Analytical balance

-

Beakers (400 mL)

-

Watch glasses

-

Stirring rods

-

Funnel

-

Crucible and lid

-

Muffle furnace

-

Desiccator

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.3-0.5 g of the dried soluble sulfate sample into a 400 mL beaker.

-

Dissolve the sample in approximately 200 mL of deionized water.

-

Add 4 mL of concentrated HCl and heat the solution to near boiling.

-

-

Precipitation:

-

While stirring, slowly add the 0.05 M this compound solution to the hot sample solution until precipitation is complete. Add a slight excess to ensure complete reaction. Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

-

Cover the beaker with a watch glass and digest the precipitate by keeping the solution just below boiling for at least one hour. This process encourages the formation of larger, more easily filterable crystals.

-

-

Filtration and Washing:

-

Filter the hot solution through ashless filter paper.

-

Wash the precipitate in the beaker with several small portions of hot deionized water, decanting the washings through the filter paper.

-

Transfer the precipitate to the filter paper and continue washing with hot deionized water until the filtrate is free of chloride ions. Test a few drops of the filtrate with the silver nitrate solution; the absence of a white precipitate indicates that the washing is complete.

-

-

Drying and Ignition:

-

Carefully fold the filter paper containing the precipitate and place it in a pre-weighed crucible.

-

Dry the crucible and its contents in an oven at 105°C.

-

Char the filter paper slowly over a low flame without allowing it to ignite.

-

Transfer the crucible to a muffle furnace and ignite at 800°C for at least one hour.

-

Cool the crucible in a desiccator and weigh.

-

Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.

-

Data Presentation:

| Sample ID | Mass of Sample (g) | Mass of Crucible + BaSO₄ (g) | Mass of Empty Crucible (g) | Mass of BaSO₄ (g) | % Sulfate (w/w) |

| Unknown 1 | 0.3521 | 25.8765 | 25.4321 | 0.4444 | 51.85 |

| Unknown 2 | 0.3605 | 26.1234 | 25.6702 | 0.4532 | 51.68 |

| Unknown 3 | 0.3488 | 25.9987 | 25.5598 | 0.4389 | 51.77 |

(Note: The data in this table is illustrative and should be replaced with actual experimental data.)

Determination of Sulfide (B99878) Concentration

This compound can also be utilized in the determination of sulfide concentrations in environmental samples.[2] This application often involves the precipitation of insoluble metal sulfides, followed by analytical procedures to quantify the amount of sulfide.

(Further detailed protocols for sulfide determination can be developed based on specific sample matrices and analytical requirements.)

References

Application Notes and Protocols: Synthesis of Barium-Based Nanoparticles for Biomedical Applications

A Note to Researchers: While the interest in barium thiosulfate (B1220275) nanoparticles for drug development is acknowledged, a comprehensive review of current scientific literature reveals a significant scarcity of established and validated protocols for their synthesis. The available research predominantly focuses on the synthesis and application of barium sulfate (B86663) (BaSO₄) nanoparticles. Barium sulfate nanoparticles are well-characterized, biocompatible, and have shown considerable promise in various biomedical applications, including drug delivery and medical imaging.

Therefore, these application notes will provide detailed protocols for the synthesis of barium sulfate nanoparticles as a well-documented and relevant alternative for researchers, scientists, and drug development professionals interested in the development of barium-based nanomaterials. The principles and methodologies described herein for barium sulfate may serve as a foundational starting point for the exploratory synthesis of other barium-containing nanoparticles.

Introduction to Barium Sulfate Nanoparticles in Drug Development

Barium sulfate (BaSO₄) nanoparticles are inorganic nanoparticles that have garnered significant attention in the pharmaceutical and healthcare sectors.[1] Their unique properties, including high density, X-ray attenuation, biocompatibility, and chemical inertness, make them excellent candidates for a range of biomedical applications.[1][2] In drug development, BaSO₄ nanoparticles are being explored as carriers for targeted drug delivery, aiming to enhance the therapeutic efficacy of drugs while minimizing systemic side effects.[1] Their potential to be functionalized and their stability in biological systems are key advantages for creating advanced drug delivery systems.[1]

Synthesis Methodologies for Barium Sulfate Nanoparticles

The synthesis of barium sulfate nanoparticles can be broadly categorized into two approaches: top-down and bottom-up methods.[3] Top-down methods, such as milling, involve the size reduction of bulk material but offer limited control over particle size and morphology.[3] In contrast, bottom-up approaches, which involve the assembly of nanoparticles from atomic or molecular precursors, are more widely used as they allow for precise control over the final nanoparticle characteristics.[3][4] The most common bottom-up methods for synthesizing BaSO₄ nanoparticles are chemical precipitation and microemulsion.[2][4]

Chemical Precipitation

Chemical precipitation is a widely employed method for synthesizing barium sulfate nanoparticles due to its simplicity, scalability, and cost-effectiveness.[2] The process involves the reaction of a soluble barium salt with a sulfate source in a controlled environment to induce the precipitation of BaSO₄ nanoparticles.

This protocol describes a general method for the synthesis of barium sulfate nanoparticles via direct chemical precipitation.

Materials:

-

Barium chloride (BaCl₂)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ethanol (B145695) (optional, for washing)

-

Magnetic stirrer

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of barium chloride (BaCl₂) in deionized water.

-

Prepare a 0.1 M solution of sodium sulfate (Na₂SO₄) in deionized water.

-

-

Precipitation:

-

Place a defined volume of the sodium sulfate solution in a beaker and place it on a magnetic stirrer.

-

While stirring vigorously, add the barium chloride solution dropwise to the sodium sulfate solution. The formation of a white precipitate of barium sulfate will be observed immediately.

-

-

Aging:

-

Continue stirring the suspension for a predetermined period (e.g., 30 minutes to 2 hours) to allow for the growth and stabilization of the nanoparticles.

-

-

Purification:

-

Collect the precipitate by centrifugation.

-

Wash the collected nanoparticles multiple times with deionized water and optionally with ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles in an oven at a specified temperature (e.g., 80-100°C) until a constant weight is achieved.

-

Quantitative Data from Literature for Chemical Precipitation:

| Precursor (Barium Source) | Precursor (Sulfate Source) | Solvent System | Stabilizing Agent | Average Particle Size | Morphology | Reference |

| Barium chloride (0.1 M) | Sodium sulfate (0.1 M) | Water | None | ~46.6 nm | Elliptical | |

| Barium nitrate (B79036) (0.1 M) | Ammonium sulfate (0.1 M) | Water | Polycarboxylate | 30-55 nm | Spherical | [5][6] |

| Barium chloride | Ammonium sulfate | Water-ethanol | None | ~36 nm | Elliptical | [4] |

Experimental Workflow for Chemical Precipitation of BaSO₄ Nanoparticles

Caption: Workflow for BaSO₄ nanoparticle synthesis via chemical precipitation.

Microemulsion Method

The microemulsion technique offers excellent control over nanoparticle size and morphology, leading to the formation of monodisperse nanoparticles.[2] This method utilizes a water-in-oil (w/o) microemulsion system, where nanosized water droplets act as nanoreactors for the precipitation reaction.

This protocol provides a general procedure for the synthesis of barium sulfate nanoparticles using a water-in-oil microemulsion system.

Materials:

-

Barium chloride (BaCl₂)

-

Sodium sulfate (Na₂SO₄)

-

Surfactant (e.g., Triton X-100)

-

Co-surfactant (e.g., n-hexanol)

-

Oil phase (e.g., cyclohexane)

-

Deionized water

-

Acetone (B3395972) or ethanol (for precipitation)

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Microemulsion Preparation:

-

Prepare two separate microemulsion systems. Each will consist of a surfactant, co-surfactant, and oil phase.

-

To the first microemulsion, add an aqueous solution of barium chloride to form "nanoreactor A".

-

To the second microemulsion, add an aqueous solution of sodium sulfate to form "nanoreactor B".

-

Stir both microemulsions until they become clear and stable.

-

-

Reaction:

-

Slowly add the "nanoreactor B" microemulsion to the "nanoreactor A" microemulsion under constant stirring. The exchange of reactants between the aqueous cores of the micelles will lead to the precipitation of BaSO₄ nanoparticles within the micelles.

-

-

Nanoparticle Recovery:

-

After the reaction is complete, add a suitable solvent like acetone or ethanol to destabilize the microemulsion and precipitate the nanoparticles.

-

-

Purification:

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with a mixture of ethanol and water to remove the surfactant and any unreacted precursors.

-

-

Drying:

-

Dry the purified nanoparticles under vacuum or in a low-temperature oven.

-

Quantitative Data from Literature for Microemulsion Synthesis:

| Surfactant | Oil Phase | Precursors | Average Particle Size | Morphology | Reference |

| Triton X-100 / n-hexanol | Cyclohexane | BaCl₂ / Na₂SO₄ | ~10 nm | Spherical/Cubic | [3] |

Experimental Workflow for Microemulsion Synthesis of BaSO₄ Nanoparticles

Caption: Workflow for BaSO₄ nanoparticle synthesis via the microemulsion method.

Applications in Drug Development

Barium sulfate nanoparticles are being investigated for various applications in drug development, primarily leveraging their properties as stable and biocompatible carriers.

-

Drug Delivery Systems: BaSO₄ nanoparticles can be loaded with therapeutic agents for targeted delivery.[1] Their surface can be functionalized with ligands to specifically target diseased cells or tissues, thereby increasing the local concentration of the drug and reducing systemic toxicity.

-

Theranostics: The high X-ray attenuation of barium makes BaSO₄ nanoparticles suitable for use as contrast agents in medical imaging.[1] This property can be combined with their drug-carrying capacity to create theranostic platforms, which allow for simultaneous diagnosis and therapy.

-

Radiotherapy Enhancement: Due to their high atomic number, barium sulfate nanoparticles can enhance the dose of radiation delivered to tumors during radiotherapy, a phenomenon known as radiosensitization.

While no specific signaling pathways are universally described for the action of barium sulfate nanoparticles as drug carriers, their mechanism of action is dependent on the loaded therapeutic agent. The nanoparticles primarily serve to alter the pharmacokinetics and biodistribution of the encapsulated drug. For instance, in cancer therapy, the enhanced permeability and retention (EPR) effect can lead to the passive accumulation of nanoparticles in tumor tissues.

Logical Relationship for Targeted Drug Delivery using BaSO₄ Nanoparticles

References

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. Advancement of bottom-up precipitation synthesis and applications of barium sulphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thescipub.com [thescipub.com]

- 6. Synthesis of Barium Oxide Nanoparticles: Optical Properties and Application in Degradation Indigotine Dye | Moroccan Journal of Chemistry [revues.imist.ma]

Application Notes and Protocols: Barium Thiosulfate Precipitation Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the barium thiosulfate (B1220275) precipitation method. Barium thiosulfate (BaS₂O₃), a sparingly soluble salt, can be synthesized through a straightforward aqueous precipitation reaction. While direct applications in drug delivery are still exploratory, the therapeutic potential of the thiosulfate ion as a precursor to the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S) and its role in redox signaling present significant opportunities for controlled release applications. This document outlines the synthesis of this compound, its physicochemical properties, and proposes a protocol for the generation of this compound nanoparticles suitable for research in drug delivery systems.

Introduction

This compound precipitation is a chemical method used to synthesize this compound, an inorganic compound with limited solubility in water. The underlying principle is the reaction between a soluble barium salt and a soluble thiosulfate salt in an aqueous solution, leading to the formation of a this compound precipitate.[1][2] This method is noted for its simplicity and high yield.

The thiosulfate ion is of considerable interest in biomedical research due to its role in sulfur metabolism and as a key player in the hydrogen sulfide (H₂S) signaling pathway.[3][4] H₂S is a gasotransmitter involved in various physiological processes, including vasodilation, inflammation, and apoptosis. The controlled delivery of thiosulfate could, therefore, offer therapeutic benefits in conditions associated with dysregulated H₂S signaling or oxidative stress. While sodium thiosulfate is used clinically, its rapid clearance necessitates the development of controlled-release formulations.[3][5] The precipitation of this compound into nanoparticles presents a potential strategy for creating a slow-release formulation of thiosulfate.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | BaS₂O₃ | [1] |

| Molecular Weight | 249.46 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 0.25 g/100 mL (at 15°C) | [6] |

| 0.220 g/100g H₂O | [7] | |

| 0.21 g/100 g of solvent (at 18.5°C) | [8] | |

| Solubility in Ethanol (B145695) | Insoluble | [6] |

| Solubility Product Constant (Ksp) | 1.6 x 10⁻⁶ | [2] |

| pKsp | 4.79 | [7][9] |

Synthesis of this compound Monohydrate: Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles | Volume of Water (mL) |

| Barium Chloride Dihydrate (BaCl₂·2H₂O) | 244.26 | 35.0 | 0.143 | 100 |

| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | 248.18 | 35.5 | 0.143 | - |

| Expected Product: this compound Monohydrate (BaS₂O₃·H₂O) | 267.48 | ~38.2 | 0.143 | - |

Note: The theoretical yield is calculated based on the molar equivalents of the reactants. The reported experimental yield is 95%.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate (Bulk)

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound monohydrate.[10]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Distilled water

-

95% Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.

-

To the barium chloride solution, add 35.5 g of solid sodium thiosulfate pentahydrate.

-

Stir the mixture using a magnetic stirrer until all the sodium thiosulfate has dissolved and a white precipitate of this compound monohydrate has formed.

-

Collect the precipitate by suction filtration using a Buchner funnel.

-

Wash the precipitate with three 20 mL portions of ice-cold distilled water.

-

Subsequently, wash the precipitate with a similar quantity of 95% ethanol to remove excess water and soluble impurities.

-

Dry the resulting this compound monohydrate in air.

Expected Yield: Approximately 95%.[10]

Protocol 2: Proposed Method for the Synthesis of this compound Nanoparticles for Research Applications

This proposed protocol is based on established principles of controlled precipitation for nanoparticle synthesis, aiming to produce this compound nanoparticles suitable for drug delivery research. The key is to control the supersaturation and growth of the crystals.

Materials:

-

Barium chloride (BaCl₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Polyvinylpyrrolidone (PVP) or other suitable surfactant/stabilizer

-

High-purity deionized water

-

Syringe pumps

-

Reaction vessel with a high-speed homogenizer or magnetic stirrer

-

Centrifuge

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of barium chloride in deionized water.

-

Prepare a 0.1 M solution of sodium thiosulfate in deionized water.

-

Prepare a 1% (w/v) solution of PVP in deionized water to act as a stabilizer to prevent particle aggregation.

-

-

Precipitation:

-

Place 50 mL of the PVP solution into the reaction vessel and stir vigorously.

-

Using two separate syringe pumps, simultaneously and slowly add the barium chloride and sodium thiosulfate solutions to the reaction vessel at a controlled rate (e.g., 1 mL/min). Maintaining a constant and slow addition rate is crucial for controlling nucleation and growth, leading to smaller particle sizes.

-

Maintain a constant temperature during the reaction (e.g., 25°C). Temperature can influence both solubility and reaction kinetics.

-

-

Aging:

-

After the addition of reactants is complete, allow the suspension to stir for an additional hour to ensure complete reaction and to stabilize the newly formed nanoparticles.

-

-

Purification:

-

Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 x g) for 20 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension steps three times to remove unreacted ions and excess stabilizer.

-

-

Characterization:

-

Characterize the resulting nanoparticles for size, morphology, and purity using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).

-

Mandatory Visualizations

Chemical Reaction of this compound Precipitation

References

- 1. Buy this compound | 35112-53-9 [smolecule.com]

- 2. This compound | 35112-53-9 | Benchchem [benchchem.com]

- 3. Sodium Thiosulphate-Loaded Liposomes Control Hydrogen Sulphide Release and Retain Its Biological Properties in Hypoxia-like Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Thiosulphate-Loaded Liposomes Control Hydrogen Sulphide Release and Retain Its Biological Properties in Hypoxia-like Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102167386A - Method for preparing barium sulfate nanoparticles - Google Patents [patents.google.com]

- 9. Sub‐10 nm Radiolabeled Barium Sulfate Nanoparticles as Carriers for Theranostic Applications and Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]